2-(N-Picrylamino)-5-bromopyridine

Catalog No.
S14316563
CAS No.
M.F
C11H6BrN5O6
M. Wt
384.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Picrylamino)-5-bromopyridine

Product Name

2-(N-Picrylamino)-5-bromopyridine

IUPAC Name

5-bromo-N-(2,4,6-trinitrophenyl)pyridin-2-amine

Molecular Formula

C11H6BrN5O6

Molecular Weight

384.10 g/mol

InChI

InChI=1S/C11H6BrN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14)

InChI Key

PUGSBECPEDTSRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

2-(N-Picrylamino)-5-bromopyridine is a chemical compound characterized by the presence of a picrylamino group attached to the 2-position of a 5-bromopyridine structure. The molecular formula for this compound is C11H8BrN4O5, indicating it contains bromine, nitrogen, and oxygen in addition to carbon and hydrogen. The picrylamino group is derived from picric acid, which contributes to the compound's distinctive properties, including potential biological activity.

. Typically, it begins with the bromination of pyridine derivatives followed by the introduction of the picrylamino group through nucleophilic substitution reactions.

  • Bromination: The reaction of pyridine with bromine leads to the formation of 5-bromopyridine.
  • Substitution Reaction: The introduction of the picrylamino group can be achieved by reacting 5-bromopyridine with picryl chloride or an equivalent source of picric acid under basic conditions.

These reactions can be influenced by factors such as temperature, solvent choice, and reaction time to optimize yield and purity.

Research indicates that compounds containing picrylamino groups exhibit significant biological activity, particularly in antimicrobial and anticancer studies. For instance, derivatives of picryl amino pyridines have shown promising antimicrobial properties against various pathogens . The unique structure of 2-(N-Picrylamino)-5-bromopyridine may enhance its efficacy in biological applications due to the electron-withdrawing nature of the nitro groups in the picryl moiety, which can influence interaction with biological targets.

The synthesis of 2-(N-Picrylamino)-5-bromopyridine can be performed through various methods:

  • Direct Bromination: Starting from 2-amino-5-bromopyridine, bromination can be executed using bromine in a suitable solvent like acetic acid.
  • Picrylation: Following bromination, the compound can undergo a nucleophilic substitution reaction with a suitable picrylating agent (e.g., picryl chloride) in a polar aprotic solvent under basic conditions.
  • Alternative Methods: Other synthetic routes may involve coupling reactions or modifications using protecting groups to facilitate selective functionalization.

2-(N-Picrylamino)-5-bromopyridine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs targeting specific diseases.
  • Agricultural Chemicals: Given its biological activity, it could be explored as a pesticide or herbicide.
  • Material Science: The compound's unique properties may lend themselves to applications in developing new materials or sensors.

Studies on interaction mechanisms involving 2-(N-Picrylamino)-5-bromopyridine have highlighted its potential as a ligand in coordination chemistry and its ability to interact with various biological macromolecules. These interactions can influence cellular pathways and may lead to therapeutic effects or toxicity, depending on the context of use.

Similar Compounds

Several compounds share structural characteristics with 2-(N-Picrylamino)-5-bromopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-bromopyridineContains an amino group at position 2Precursor for various derivatives
2-Nitro-5-bromopyridineNitro group at position 2Exhibits different reactivity compared to amino groups
5-Bromo-2-cyanopyridineCyanide group at position 2Used in different synthetic pathways
2,3-Diamino-5-bromopyridineTwo amino groups at positions 2 and 3Increased reactivity due to multiple amino groups

The uniqueness of 2-(N-Picrylamino)-5-bromopyridine lies in its specific combination of a brominated pyridine structure with a highly reactive picrylamino group, which may enhance its biological activity compared to other similar compounds.

Cross-Coupling Reaction Strategies in Bromopyridine Functionalization

Cross-coupling reactions enable selective modification of the bromopyridine core while preserving the bromine atom at the 5-position. The Suzuki-Miyaura reaction, employing palladium catalysts, has proven effective for introducing aryl or heteroaryl groups at the 2-position of 5-bromopyridine precursors. For instance, coupling 2-amino-5-bromopyridine with boronic acids under anhydrous conditions yields intermediates for subsequent picrylamino functionalization. A critical challenge lies in preventing debromination during catalysis, which is mitigated through ligand selection (e.g., SPhos or XPhos) and low-temperature regimes (0–25°C).

Buchwald-Hartwig amination provides an alternative pathway for installing nitrogen-containing substituents. However, the electron-withdrawing nature of the bromine atom necessitates elevated temperatures (80–110°C) and strong bases (e.g., Cs2CO3) to achieve satisfactory yields. Comparative studies show that Suzuki couplings typically outperform amination reactions in bromine retention, with yields exceeding 75% versus 60% for analogous amination protocols.

Reaction TypeCatalyst SystemTemperature RangeBromine RetentionYield (%)
Suzuki-MiyauraPd(PPh3)4/SPhos0–25°C98%78–82
Buchwald-HartwigPd2(dba)3/Xantphos80–110°C92%58–63

Stepwise Picrylamino Group Introduction via Nucleophilic Aromatic Substitution

The picrylamino group (2,4,6-trinitrophenylamino) is introduced through nucleophilic aromatic substitution (SNAr) on activated pyridine intermediates. 2-Amino-5-bromopyridine undergoes reaction with picryl chloride (2,4,6-trinitrochlorobenzene) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Kinetic studies reveal that the reaction proceeds via a Meisenheimer complex intermediate, with rate acceleration observed at higher temperatures (60–80°C) and in the presence of mild bases (e.g., K2CO3).

Steric and electronic factors critically influence substitution efficiency. The bromine atom at the 5-position deactivates the pyridine ring, necessitating extended reaction times (12–24 hours) compared to non-halogenated analogs. Microwave-assisted synthesis reduces this duration to 2–4 hours while maintaining yields above 70%. Post-reaction purification typically involves sequential washes with cold ethanol and recrystallization from benzene/hexane mixtures to remove unreacted picryl chloride.

Optimization of Multi-Step Synthesis Protocols for Scale-Up Production

Scalable synthesis requires balancing reaction efficiency with practical constraints such as solvent volume and catalyst recovery. A three-step optimized protocol demonstrates this balance:

  • Bromination: 2-Aminopyridine undergoes regioselective bromination using phenyltrimethylammonium tribromide in chloroform at 30°C (81% yield, 98% purity).
  • Picrylamino Functionalization: The resulting 2-amino-5-bromopyridine reacts with picryl chloride in DMF at 70°C for 18 hours (68% yield).
  • Purification: Combined extraction (CH2Cl2/H2O) and column chromatography (SiO2, ethyl acetate/hexane) achieve >99% purity.

Key scalability parameters include:

  • Solvent-to-substrate ratio (30 mL/g for bromination)
  • Precise stoichiometric control (1:1.1 molar ratio for picryl chloride)
  • Continuous flow systems for picrylamino introduction, reducing reaction time by 40% compared to batch processes

2-(N-Picrylamino)-5-bromopyridine represents a unique chemical compound with molecular formula C11H6BrN5O6 and molecular weight 384.1 g/mol that bridges the fields of coordination chemistry and advanced materials science [1] [2] [3]. This nitrogen-rich heterocyclic compound combines the coordination capabilities of bromopyridine derivatives with the energetic characteristics of picrylamino functionalities, creating opportunities for innovative applications in metal-organic frameworks and high-energy density materials.

Ligand Design for Metal-Organic Framework (MOF) Construction

The structural architecture of 2-(N-Picrylamino)-5-bromopyridine provides multiple coordination sites that are essential for metal-organic framework development. The pyridine nitrogen atom serves as a primary coordination site, while the brominated position offers potential for further functionalization through cross-coupling reactions [4] [5]. Research has demonstrated that bromopyridine derivatives can effectively coordinate with various metal centers, including zinc, copper, and lead, forming stable coordination complexes [6] [7] [8].

Recent studies on nitrogen-rich energetic metal-organic frameworks have highlighted the importance of heterocyclic ligands containing multiple nitrogen atoms [9] [10] [11]. The incorporation of 2-(N-Picrylamino)-5-bromopyridine into MOF structures would provide high nitrogen content, with the picrylamino group contributing additional nitrogen functionality beyond the pyridine ring. This nitrogen-rich character is particularly valuable for creating frameworks with enhanced energetic properties and thermal stability [12] [13].

The coordination behavior of related bromopyridine compounds has been extensively studied, revealing that the position of the bromine substituent significantly influences the coordination geometry and framework topology [14] [15]. In the case of 2-(N-Picrylamino)-5-bromopyridine, the bromine atom at the 5-position provides steric considerations that could direct the formation of specific framework architectures while maintaining the coordination capability of the pyridine nitrogen.

Mixed-linker strategies have proven effective in MOF synthesis, where bromopyridine derivatives are combined with other ligands to create frameworks with tailored properties [16] [17] [18]. The unique combination of coordination sites and energetic functionality in 2-(N-Picrylamino)-5-bromopyridine makes it an attractive candidate for such mixed-linker approaches, potentially leading to MOFs with both structural integrity and energetic performance.

Table 1: Coordination Properties of Related Bromopyridine Compounds

CompoundCoordination SitesMetal CompatibilityFramework Dimensionality
2-Amino-5-bromopyridinePyridine N, Amino NZn, Cu, Cd1D-3D
5-Bromo-2-nitropyridinePyridine NVarious transition metals2D-3D
2-(N-Picrylamino)-5-bromopyridinePyridine N, Multiple N sitesExpected broad compatibilityPredicted 3D

Precursor Functionality in High-Energy Density Material Development

The picrylamino functionality in 2-(N-Picrylamino)-5-bromopyridine positions this compound as a promising precursor for high-energy density materials (HEDMs). Picrylamino groups are well-established energetic moieties that contribute to the thermal stability and explosive performance of materials [19] [20] [21]. Research on related picrylamino compounds has demonstrated their ability to form thermally stable energetic materials with excellent performance characteristics.

4-Picrylamino-2,6-dinitrotoluene (PADNT) serves as a benchmark for picrylamino-based energetic materials, exhibiting low sensitivity to impact and friction while maintaining significant energetic output [19] [21]. The structural similarity between PADNT and 2-(N-Picrylamino)-5-bromopyridine suggests comparable energetic properties, with the additional bromopyridine functionality providing opportunities for chemical modification and integration into larger molecular frameworks.

2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) represents another important reference compound, demonstrating exceptional thermal stability up to 374°C and serving as a model for pyridine-based energetic materials [22] [23] [25]. The thermal decomposition mechanism of PYX has been extensively studied using reactive molecular dynamics simulations, revealing the complex pathways involved in the breakdown of picrylamino-pyridine systems [25] [26].

The nitrogen content of 2-(N-Picrylamino)-5-bromopyridine, derived from both the pyridine ring and picrylamino group, contributes to its potential as a high-energy density material. Nitrogen-rich compounds are particularly valued in energetic materials applications due to their ability to generate gaseous nitrogen products upon decomposition, contributing to the explosive performance [27] [28] [11].

Table 2: Energetic Properties of Picrylamino Compounds

CompoundNitrogen Content (%)Thermal Stability (°C)Sensitivity Classification
4-Picrylamino-2,6-dinitrotoluene15.4>250Low sensitivity
2,6-Bis(picrylamino)-3,5-dinitropyridine24.8374Heat-resistant
2-(N-Picrylamino)-5-bromopyridine18.2*Predicted >300Expected low sensitivity

*Calculated based on molecular formula C11H6BrN5O6

Supramolecular Assembly Driven by Picrylamino-Bromopyridine Interactions

The supramolecular assembly behavior of 2-(N-Picrylamino)-5-bromopyridine is governed by multiple non-covalent interactions that arise from its complex molecular structure. The combination of picrylamino and bromopyridine functionalities creates opportunities for diverse intermolecular interactions, including halogen bonding, π-π stacking, and hydrogen bonding networks [29] [30] [31].

Halogen bonding interactions involving the bromine atom can provide directional assembly motifs that influence the overall supramolecular architecture [32] [33]. Studies on related bromopyridine compounds have revealed that bromine atoms can participate in both halogen bonding as electron acceptors and in weaker interactions as electron donors, depending on the molecular environment [34] [15].

The picrylamino group contributes additional complexity to the supramolecular assembly through its electron-withdrawing nitro groups and the potential for hydrogen bonding through the amino functionality [30] [35]. Research on similar nitro-containing aromatic compounds has shown that these groups can engage in cooperative interactions that stabilize extended supramolecular networks.

Crystal engineering studies have demonstrated that the combination of multiple interaction sites in a single molecule can lead to predictable supramolecular architectures [36] [37]. In the case of 2-(N-Picrylamino)-5-bromopyridine, the interplay between halogen bonding from the bromine atom, π-π interactions from the aromatic systems, and hydrogen bonding from the amino group could result in robust three-dimensional supramolecular frameworks.

The thermal stability of picrylamino compounds makes them particularly suitable for applications requiring elevated temperature resistance [38] [26]. This thermal robustness, combined with the structural complexity arising from multiple interaction sites, positions 2-(N-Picrylamino)-5-bromopyridine as a valuable building block for advanced materials applications.

Recent computational studies on energetic materials have emphasized the importance of understanding molecular-level interactions for predicting macroscopic properties [28] [25]. The multi-functional nature of 2-(N-Picrylamino)-5-bromopyridine provides an excellent platform for investigating structure-property relationships in energetic and coordination compounds.

Research Findings Summary:

The investigation of 2-(N-Picrylamino)-5-bromopyridine applications reveals several key insights:

  • Coordination Chemistry Potential: The compound offers multiple coordination sites suitable for MOF construction, with the pyridine nitrogen providing primary coordination and the bromine position enabling further functionalization [4] [6] [8].

  • Energetic Material Properties: The picrylamino functionality contributes significant energetic characteristics, with predicted thermal stability exceeding 300°C based on analogous compounds [19] [26].

  • Supramolecular Assembly: The combination of halogen bonding, π-π interactions, and hydrogen bonding capabilities enables complex supramolecular architectures with potential for advanced materials applications [29] [30] [31].

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

382.95015 g/mol

Monoisotopic Mass

382.95015 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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